Methyl 2-aminohex-5-enoate hydrochloride
Description
Significance as a Fundamental Chemical Entity in Synthetic Chemistry
The significance of Methyl 2-aminohex-5-enoate hydrochloride in synthetic chemistry lies in its role as a fundamental building block. Its structure incorporates both a primary amine and a terminal alkene, offering two distinct points for chemical modification. This dual reactivity allows for its use in a wide array of synthetic transformations, making it a valuable starting material for the synthesis of more complex molecules, including various heterocyclic compounds. The hydrochloride salt form of this compound enhances its stability and solubility in polar solvents, which is advantageous for its application in various reaction conditions.
Structural Features and Inherent Reactivity for Research Applications
The molecular structure of this compound is key to its utility in research. The primary amino group can readily undergo a variety of reactions, such as N-alkylation, acylation, and protection, allowing for the introduction of diverse functional groups. The terminal double bond is susceptible to a range of transformations characteristic of alkenes, including hydrogenation, hydrohalogenation, and oxidation.
The strategic placement of the amino group at the α-position relative to the ester functionality, and the double bond at the remote end of the carbon chain, allows for selective manipulation of these groups. This inherent reactivity makes it a valuable tool for chemists to design and execute synthetic strategies for creating novel compounds with potential applications in medicinal chemistry and materials science.
Below is a table summarizing some of the key physical and chemical properties of the free base, Methyl 2-aminohex-5-enoate.
| Property | Value |
| Molecular Formula | C7H13NO2 |
| Molecular Weight | 143.18 g/mol |
| SMILES Code | C=CCCC(N)C(OC)=O |
| CAS Number | 114486-35-0 |
Historical Development and Evolution of Research Focus
The study of non-proteinogenic amino acids, such as Methyl 2-aminohex-5-enoate, has gained considerable traction in recent decades. nih.govwikipedia.org Initially, the focus of amino acid research was predominantly on the 20 proteinogenic amino acids that constitute the building blocks of proteins. However, the discovery of a vast number of non-proteinogenic amino acids in nature with diverse biological activities has broadened the scope of research. nih.gov
The evolution of research in this area has been driven by the need for novel molecular scaffolds in drug discovery and development. Unsaturated amino acids and their esters, in particular, have been recognized for their potential as precursors to a wide range of heterocyclic systems and other complex molecules. The development of new synthetic methodologies has further fueled interest in compounds like this compound, allowing for their efficient preparation and subsequent elaboration into a variety of target molecules. The focus has shifted from simple characterization to the strategic application of these building blocks in the total synthesis of natural products and the creation of new chemical entities with tailored properties.
The following table provides a comparative analysis of different synthetic methodologies for preparing Methyl 2-aminohex-5-enoate, highlighting the yields and key features of each approach.
| Synthetic Method | Key Reagents | Typical Yield (%) | Notes |
| From L-Glutamic Acid | 1. SOCl2, MeOH2. DIBAL-H3. Ph3P=CH2 | ~60% | Multi-step synthesis with good stereochemical control. |
| Alkylation of Glycine (B1666218) Enolate | 1. LDA, THF2. 4-bromobut-1-ene | 70-75% | Good yield but can be challenging to control side reactions. |
| Reductive Amination | 1. Methyl 5-hexenoate2. NH3, NaBH3CN | 55-65% | Direct approach but may require optimization for higher yields. |
The inherent reactivity of the functional groups in this compound has been exploited in various synthetic applications. The primary amino group can be readily protected and the terminal alkene can undergo a variety of transformations. For instance, the double bond can be subjected to ozonolysis to yield an aldehyde, which can then be used in subsequent reactions. Alternatively, the alkene can participate in ring-closing metathesis reactions to form cyclic structures.
The strategic combination of these reactions allows for the construction of a diverse range of molecular architectures. For example, the compound can serve as a precursor for the synthesis of substituted piperidines and pyrrolidines, which are common motifs in many pharmaceuticals. The ability to selectively manipulate the different functional groups makes this compound a powerful tool in the hands of synthetic chemists.
Properties
IUPAC Name |
methyl 2-aminohex-5-enoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h3,6H,1,4-5,8H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWJUZYGRREYQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC=C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218145-58-5 | |
| Record name | methyl 2-aminohex-5-enoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 2 Aminohex 5 Enoate Hydrochloride
Established Synthetic Routes to Amino Acid Ester Hydrochlorides
The preparation of an amino acid ester hydrochloride from its parent amino acid typically involves two key steps: the esterification of the carboxylic acid group and the subsequent or concurrent formation of the hydrochloride salt of the amino group.
Direct Esterification Protocols
Direct esterification of an amino acid like 2-aminohex-5-enoic acid requires conditions that facilitate the reaction of the carboxylic acid with an alcohol, in this case, methanol (B129727). Due to the zwitterionic nature of amino acids, acid catalysis is essential to protonate the carboxylate group, rendering it susceptible to nucleophilic attack by the alcohol.
One of the oldest and most straightforward methods is the Fischer-Speier esterification . This involves refluxing the amino acid in the desired alcohol (methanol) with a strong acid catalyst, such as hydrogen chloride (HCl) gas or sulfuric acid (H₂SO₄). The reaction is an equilibrium process, and is typically driven to completion by using a large excess of the alcohol, which also serves as the solvent.
A more contemporary and often more convenient method employs trimethylchlorosilane (TMSCl) in methanol. nih.gov This system generates HCl in situ, which acts as the catalyst for esterification. The reaction generally proceeds under mild conditions, often at room temperature, and offers a simple workup, as the excess reagents are volatile. nih.govgoogle.com The TMSCl also facilitates the reaction by converting the amino acid into a more soluble silyl (B83357) derivative. unirioja.es
| Method | Catalyst | Conditions | Advantages | Disadvantages |
| Fischer-Speier | HCl (gas) or H₂SO₄ | Reflux in excess methanol | Inexpensive reagents | Harsh conditions (high temp), requires handling of corrosive gas/acid |
| TMSCl/Methanol | Trimethylchlorosilane (TMSCl) | Room temperature in methanol | Mild conditions, simple workup, high yields nih.gov | TMSCl is moisture-sensitive |
Hydrochloride Salt Formation Procedures
For amino acid esters, the hydrochloride salt form enhances stability and improves solubility in certain solvents. pianetachimica.it Often, when HCl is used as the catalyst in Fischer esterification, the product is directly isolated as the hydrochloride salt. nih.gov
When the esterification is performed under different conditions, or if the free-base ester is isolated, a separate salt formation step is required. A common laboratory procedure involves dissolving the crude methyl 2-aminohex-5-enoate in a dry, non-polar organic solvent such as diethyl ether or dichloromethane (B109758). Anhydrous hydrogen chloride, either as a gas or as a solution in a compatible solvent (e.g., HCl in diethyl ether), is then added to the solution. The hydrochloride salt, being insoluble in the non-polar solvent, precipitates out and can be collected by filtration. This process is typically immediate and quantitative.
Asymmetric and Enantioselective Synthesis Strategies
Controlling the stereochemistry at the α-carbon is crucial for the biological activity of amino acid derivatives. The synthesis of an enantiomerically pure form of Methyl 2-aminohex-5-enoate hydrochloride requires sophisticated asymmetric strategies.
Catalytic Asymmetric Methods
Catalytic asymmetric methods offer a more direct and efficient route by creating the chiral center from a prochiral precursor using a small amount of a chiral catalyst. A highly effective strategy for synthesizing α-alkenyl amino acids like 2-aminohex-5-enoic acid is the palladium-catalyzed asymmetric allylic alkylation (AAA) of a glycine (B1666218) equivalent. sciengine.comnih.gov
In this approach, a glycine imino ester (a Schiff base, e.g., from benzophenone (B1666685) and methyl glycinate) is used as a nucleophile. sciengine.com The Schiff base serves to protect the amino group and activate the α-protons for deprotonation, forming an enolate. This enolate then reacts with an allylic electrophile, such as an allyl acetate (B1210297) or carbonate, in the presence of a palladium catalyst and a chiral ligand. The chiral environment created by the ligand dictates the facial selectivity of the alkylation, leading to high enantiomeric excess (ee) in the product. For the synthesis of Methyl 2-aminohex-5-enoate, a suitable C3 allylating agent would be required.
A dual-catalyst system, combining an achiral palladium complex with a chiral phase-transfer catalyst (PTC), has proven particularly effective for this transformation, achieving high yields and excellent enantioselectivity. nih.govresearchgate.net
| Catalyst System | Chiral Source | Typical Electrophile | Key Features |
| Pd/Chiral Phosphine (B1218219) | Chiral phosphine ligand | Allyl acetate/carbonate | Well-established, high enantioselectivity |
| Pd/Chiral PTC | Chiral quaternary ammonium (B1175870) salt | Allyl acetate/carbonate | Dual catalysis, operational simplicity, high ee nih.gov |
| Ni(II) Complex | Chiral Schiff base ligand | Allyl bromide | Stoichiometric chiral auxiliary, high diastereoselectivity rsc.org |
Following the asymmetric alkylation, the Schiff base protecting group is hydrolyzed under acidic conditions, which simultaneously liberates the free amine and can facilitate the formation of the final hydrochloride salt.
Diastereoselective Control in Synthesis
While Methyl 2-aminohex-5-enoate itself does not possess a second stereocenter, the principles of diastereoselective synthesis are critical when applying these methods to more complex analogs. If a substituted allylic electrophile (e.g., 1-chloro-hex-4-ene) were used in the palladium-catalyzed alkylation, a new stereocenter would be formed on the side chain, resulting in two possible diastereomers (syn and anti).
Controlling the diastereoselectivity in such reactions is a significant challenge. The geometry of the enolate (E/Z) and the trajectory of the nucleophilic attack on the π-allyl palladium intermediate are key factors. The choice of chiral ligand, metal catalyst, and reaction conditions can influence which diastereomer is formed preferentially. core.ac.uk For example, the alkylation of chiral glycine enolates, where the chirality is embedded in an auxiliary on the glycine unit, often proceeds with high levels of diastereoselective control, as one face of the enolate is sterically shielded by the auxiliary. rsc.org This substrate-controlled diastereoselectivity is a powerful tool in the synthesis of complex amino acids with multiple stereocenters.
Protective Group Chemistry in Compound Synthesis
In molecules with multiple functional groups, such as the amino and ester groups in the target compound, protecting groups are essential. libretexts.org An effective protecting group must be easy to introduce and remove in high yields and should be stable under the conditions of subsequent reaction steps. numberanalytics.comslideshare.net For the synthesis of amino esters, this involves the selective protection of the highly nucleophilic amino group while chemical transformations are carried out elsewhere.
The amino group is a potent nucleophile and can react with a wide range of electrophiles. chemistrysteps.com To ensure selective reactions, it must be protected. One of the most common and effective methods for protecting amines is to convert them into a carbamate (B1207046), with the tert-butoxycarbonyl (Boc) group being a widely used example. masterorganicchemistry.com
The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The resulting Boc-protected amine is significantly less nucleophilic due to the electron-withdrawing nature of the carbamate and the steric hindrance of the bulky tert-butyl group. chemistrysteps.com This renders the amino group inert to many reaction conditions under which other functional groups can be manipulated. organic-chemistry.org
A major advantage of the Boc group is its stability in basic and nucleophilic environments while being easily removable under mild acidic conditions. The standard method for deprotection involves treatment with a strong acid like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a suitable solvent. wikipedia.org The mechanism proceeds via the formation of a stable tert-butyl cation, which is followed by the release of carbon dioxide and the free amine. chemistrysteps.com This acid-lability makes the Boc group orthogonal to other protecting groups like the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-cleavable Carboxybenzyl (Cbz) group, allowing for selective deprotection strategies in complex syntheses. masterorganicchemistry.comorganic-chemistry.org
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Mild acid (e.g., Trifluoroacetic acid, HCl) |
| Carboxybenzyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |
The methyl ester functional group in this compound is relatively stable under a range of conditions, which is advantageous during synthesis. libretexts.org Esters are less reactive than other carboxylic acid derivatives like acid chlorides. Their stability allows for the manipulation of other parts of the molecule, such as the deprotection of a Boc-protected amine, without affecting the ester moiety.
Methyl esters are generally stable under neutral and mildly acidic conditions. researchgate.net They can, however, be hydrolyzed to the corresponding carboxylic acid under strongly acidic (pH < 1) or basic (pH > 10) conditions, especially at elevated temperatures. organic-chemistry.orgorganic-chemistry.org The conditions for Boc group removal (e.g., TFA in dichloromethane) are typically mild enough to leave the methyl ester intact. wikipedia.org
While stability is often desired, the ester group can be intentionally manipulated. For example, it can undergo transesterification in the presence of another alcohol and a catalyst, or it can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.orgorganic-chemistry.org However, a weaker reagent like sodium borohydride (B1222165) is not reactive enough to reduce an ester, allowing for the selective reduction of ketones or aldehydes in its presence. libretexts.org For a synthesis focused on preserving the ester, these reactive conditions must be avoided.
| Condition | Stability of Methyl Ester |
| Strongly Acidic (pH < 1, 100°C) | Labile (hydrolysis) |
| Mildly Acidic (pH 4, RT) | Stable |
| Neutral (pH 7, RT) | Stable |
| Mildly Basic (pH 9, RT) | Stable |
| Strongly Basic (pH > 12, RT) | Labile (saponification) |
Optimization of Reaction Conditions and Efficiency in Laboratory Synthesis
Maximizing the yield and purity of the final product while minimizing reaction time and waste is a central goal in laboratory synthesis. The optimization of reaction conditions is a critical process that involves systematically adjusting various parameters to find the most efficient synthetic pathway. researchgate.net
Key parameters that are often optimized include:
Temperature: Reaction rates are highly dependent on temperature. While higher temperatures can accelerate a reaction, they can also lead to the formation of undesired byproducts or decomposition of the product. researchgate.netmdpi.com In some cases, particularly those involving chiral centers, lowering the temperature can significantly improve stereoselectivity. researchgate.net
Solvent: The choice of solvent can influence the solubility of reactants, reaction rates, and even the reaction pathway. For instance, the protection of amines with Boc₂O can be performed under various conditions, including in solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF). wikipedia.org
Catalyst: Many reactions rely on catalysts to proceed at a reasonable rate. The efficiency of Boc protection can be enhanced by a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org Similarly, the direct esterification of amino acids can be efficiently achieved using trimethylchlorosilane (TMSCl) in methanol. mdpi.com
Reactant Concentration and Stoichiometry: The molar ratio of reactants can be crucial. Using an excess of one reagent may drive the reaction to completion but can also complicate purification. The optimal ratio must be determined empirically to maximize the yield of the desired product while minimizing side reactions. mdpi.com
Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching. Insufficient time leads to incomplete conversion, while excessively long times can result in product degradation or the formation of byproducts. mdpi.com
| Parameter | General Effect of Optimization | Example in Amino Ester Synthesis |
| Temperature | Affects reaction rate and selectivity. | Lowering temperature can enhance enantioselectivity in asymmetric syntheses. researchgate.net |
| Solvent | Influences solubility and reaction kinetics. | Using THF or acetonitrile for Boc protection reactions. wikipedia.org |
| Catalyst | Increases reaction rate. | Using TMSCl for efficient esterification of amino acids. mdpi.com |
| Stoichiometry | Impacts yield and byproduct formation. | Optimizing the aniline (B41778) to methyl acrylate (B77674) ratio to prevent double Michael addition. mdpi.com |
| Reaction Time | Determines the extent of reaction completion. | Extending reaction time for poorly soluble amino acids to ensure complete esterification. mdpi.com |
Chemical Transformations and Reactivity of Methyl 2 Aminohex 5 Enoate Hydrochloride
Reactions Involving the Amino Functionality
The primary amino group in Methyl 2-aminohex-5-enoate hydrochloride is a nucleophilic center that readily participates in a variety of reactions, including nucleophilic acyl substitutions to form amides and alkylation to generate higher order amines.
Nucleophilic Acyl Substitution and Amide Formation
The amino group of this compound can react with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding N-acyl derivatives. This reaction proceeds via a nucleophilic acyl substitution mechanism. The reaction typically requires a base to neutralize the hydrochloric acid salt and deprotonate the ammonium (B1175870) group, thus liberating the free and more nucleophilic primary amine.
A common example of this transformation is the reaction with acetic anhydride (B1165640) in the presence of a base like pyridine. This reaction yields N-acetyl-2-aminohex-5-enoate methyl ester. The selection of the acylating agent and reaction conditions can be tailored to introduce a wide array of functionalities to the nitrogen atom.
| Acylating Agent | Base | Product |
| Acetic Anhydride | Pyridine | N-Acetyl-2-aminohex-5-enoate methyl ester |
This table is generated based on established principles of amine acylation and provides a representative example.
Alkylation and Amine Derivatization
The nucleophilic character of the amino group also allows for alkylation reactions with alkyl halides. Similar to acylation, this reaction often requires a base to deprotonate the ammonium salt. For instance, the reaction of this compound with methyl iodide in the presence of a suitable base, such as a non-nucleophilic amine or an inorganic base, in a solvent like dichloromethane (B109758) (DCM) leads to the formation of N-methyl-2-aminohex-5-enoate methyl ester. The degree of alkylation (mono-, di-, or tri-alkylation) can be controlled by the stoichiometry of the alkylating agent and the reaction conditions.
| Alkylating Agent | Base | Solvent | Product |
| Methyl Iodide | e.g., Triethylamine | DCM | N-Methyl-2-aminohex-5-enoate methyl ester |
This table provides a specific example of an alkylation reaction on the title compound.
Reactivity of the Alkene Moiety
The terminal double bond in this compound is susceptible to a range of reactions characteristic of alkenes, including metathesis, various addition reactions, and cyclization pathways.
Olefin Metathesis Reactions
Olefin metathesis, particularly ring-closing metathesis (RCM), is a powerful tool for the synthesis of cyclic compounds. For this compound to undergo RCM, the amino group must first be derivatized with a second alkenyl group. For example, N-acylation with an unsaturated acyl chloride (e.g., acryloyl chloride) or N-alkylation with an allyl halide would introduce the necessary second double bond. Subsequent treatment with a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, can then initiate the intramolecular metathesis to form a cyclic amino acid derivative. The reaction is driven by the formation of a stable cyclic alkene and the release of a small volatile alkene, such as ethylene. The size of the resulting ring is dependent on the length of the tether connecting the two double bonds.
While specific examples of RCM on derivatives of this compound are not abundant in readily available literature, the general applicability of this reaction to similar diene systems is well-established in organic synthesis.
Addition Reactions (e.g., hydrogenation, electrophilic additions)
The terminal alkene of this compound can undergo various addition reactions.
Hydrogenation: One of the most common transformations is the catalytic hydrogenation of the double bond to yield the corresponding saturated derivative. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction proceeds smoothly at room temperature in a solvent like methanol (B129727) to afford Methyl 2-aminohexanoate.
| Catalyst | Reagent | Solvent | Temperature | Product |
| Pd/C | H₂ (1 atm) | Methanol | Room Temperature | Methyl 2-aminohexanoate |
This table details the conditions for the hydrogenation of the title compound.
Electrophilic Additions: The electron-rich double bond is also susceptible to electrophilic attack. For instance, acid-catalyzed hydration using aqueous sulfuric acid leads to the formation of the corresponding 5-hydroxy derivative, 2-Amino-5-hydroxyhexanoate methyl ester, following Markovnikov's rule. Other electrophilic additions, such as hydrohalogenation with HBr or HCl, would also be expected to proceed with Markovnikov regioselectivity, placing the halogen atom at the more substituted C5 position.
Furthermore, the alkene can undergo oxidation reactions. Treatment with a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA) in a solvent such as dichloromethane results in the formation of the corresponding epoxide, 5,6-Epoxy-2-aminohexanoate methyl ester. Alternatively, oxidation with potassium permanganate (B83412) (KMnO₄) under acidic conditions can lead to cleavage of the double bond.
Cyclization Pathways (e.g., Aza-Michael Reactions)
The presence of both a nucleophilic amino group and an electrophilic (upon activation) alkene within the same molecule allows for intramolecular cyclization reactions. One such pathway is the intramolecular aza-Michael reaction. While the terminal alkene in Methyl 2-aminohex-5-enoate is not an activated Michael acceptor, it can be rendered so through conjugation with an electron-withdrawing group.
However, a more direct cyclization can be envisioned through an intramolecular hydroamination reaction. This type of reaction, often catalyzed by transition metals (e.g., late transition metals or rare-earth metals), involves the addition of the N-H bond of the amine across the double bond. Depending on the regioselectivity of the addition (exo- or endo-cyclization), this could lead to the formation of substituted piperidines or other nitrogen-containing heterocycles. The feasibility and outcome of such a reaction would be highly dependent on the choice of catalyst and reaction conditions.
While specific examples of intramolecular aza-Michael or hydroamination reactions starting directly from this compound are not well-documented in easily accessible literature, these cyclization strategies represent potential synthetic routes to heterocyclic structures from this versatile starting material.
Ester Group Transformations
The methyl ester functionality of this compound is susceptible to transformations common to carboxyl esters, primarily hydrolysis and transesterification. These reactions are fundamental in modifying the carboxylic acid end of the molecule, which can be crucial for subsequent synthetic steps or for altering the compound's biological properties.
Hydrolysis to the Corresponding Acid
The hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-aminohex-5-enoic acid, can be achieved under both acidic and basic conditions. This transformation is often a critical step, for instance, in converting the ester into a more biologically active acidic form.
Under acidic conditions, the reaction is typically carried out by refluxing the ester in an aqueous solution of a strong acid, such as hydrochloric acid (HCl). The presence of excess water drives the equilibrium towards the formation of the carboxylic acid and methanol. The amine group remains protonated as the hydrochloride salt throughout the reaction.
Basic hydrolysis, or saponification, is generally a more rapid and irreversible process. It is typically conducted at room temperature using an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH). The reaction yields the carboxylate salt of the acid. Subsequent acidification is necessary to protonate the carboxylate and the free amine to obtain the final 2-aminohex-5-enoic acid, usually as its hydrochloride salt.
| Hydrolysis Condition | Reagents | Typical Conditions | Product |
| Acidic Hydrolysis | Aqueous HCl | Reflux | 2-Aminohex-5-enoic acid hydrochloride |
| Basic Hydrolysis | Aqueous NaOH | Room Temperature | Sodium 2-aminohex-5-enoate |
Transesterification Processes
Transesterification involves the conversion of the methyl ester into a different ester by reaction with another alcohol. This process can be catalyzed by either acids or bases. The reaction equilibrium is typically shifted towards the desired product by using the reactant alcohol as the solvent.
Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol.
Base-Catalyzed Transesterification: A strong base (e.g., sodium alkoxide) deprotonates the reactant alcohol, generating a more potent nucleophile (alkoxide ion) which then attacks the carbonyl carbon of the ester. This method is often faster than the acid-catalyzed process.
The efficiency of transesterification can be influenced by the steric hindrance of the alcohol and the reaction conditions. While specific studies on the transesterification of this compound are not extensively documented in publicly available literature, the general principles of transesterification for structurally similar amino esters are well-established. For instance, enzymatic catalysis, often employing lipases, presents a mild and selective alternative for transesterification, minimizing side reactions that can occur under harsh acidic or basic conditions.
Mechanistic Investigations of Key Chemical Processes
The mechanisms of the fundamental transformations of this compound are well-understood from a general organic chemistry perspective.
Ester Hydrolysis:
Acid-catalyzed hydrolysis proceeds via a series of equilibrium steps. The initial protonation of the carbonyl oxygen is followed by the nucleophilic attack of water to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol regenerate the acid catalyst and yield the carboxylic acid.
Base-catalyzed hydrolysis (saponification) involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion is followed by an irreversible acid-base reaction where the methoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.
Applications of Methyl 2 Aminohex 5 Enoate Hydrochloride in Organic Synthesis Research
A Versatile Building Block in Complex Molecule Construction
The strategic placement of a primary amine, an ester, and a terminal olefin within the six-carbon backbone of methyl 2-aminohex-5-enoate hydrochloride makes it an exceptionally useful synthon for constructing intricate organic molecules. The hydrochloride salt form enhances its stability and handling properties, while the free base can be readily generated in situ for subsequent reactions.
Synthesis of Heterocyclic Compounds
The dual functionality of this compound is particularly advantageous in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. The amino group can act as a nucleophile, while the terminal alkene provides a handle for various cyclization strategies.
Intramolecular cyclization reactions are a prominent application. For instance, after N-protection, the amino group can be induced to attack the double bond, often mediated by transition metal catalysts or radical initiators, to form substituted piperidines. The specific reaction conditions and the nature of the N-protecting group can influence the stereochemical outcome of the cyclization, leading to either cis or trans isomers of the resulting piperidine (B6355638) ring.
Furthermore, this compound can serve as a linchpin in multi-step sequences for the synthesis of more complex heterocyclic systems. For example, the alkene moiety can undergo reactions such as ozonolysis followed by reductive amination, leading to the formation of pyrrolidine (B122466) derivatives.
Table 1: Examples of Heterocyclic Systems Synthesized from Amino Acid Precursors
| Heterocycle Class | Synthetic Strategy | Potential Application |
| Piperidines | Intramolecular hydroamination/aminomercuration | Alkaloid synthesis, pharmaceutical scaffolds |
| Pyrrolidines | Ozonolysis-reductive amination sequence | Bioactive small molecules, chiral ligands |
| Indolizidines | Sequential N-alkylation and intramolecular cyclization | Natural product synthesis (e.g., alkaloids) |
Preparation of Chiral Amino Acid Derivatives
As a derivative of an unsaturated amino acid, this compound is a valuable starting material for the synthesis of a variety of non-proteinogenic amino acids. The terminal double bond can be functionalized in numerous ways to introduce new stereocenters and functional groups.
Diastereoselective reactions targeting the alkene are a key strategy. For example, asymmetric dihydroxylation or epoxidation of the double bond, followed by further transformations, can lead to the synthesis of novel chiral hydroxy amino acids. The existing stereocenter at the alpha-carbon can direct the stereochemical course of these reactions, allowing for the selective formation of one diastereomer over others.
Moreover, the alkene can participate in carbon-carbon bond-forming reactions, such as Heck or Suzuki couplings, to introduce aryl or other alkyl substituents, thereby expanding the diversity of accessible chiral amino acid derivatives. These novel amino acids are of significant interest in peptide chemistry and drug discovery for their ability to introduce conformational constraints and novel functionalities into peptides.
Utility in Natural Product Synthesis
The structural features of this compound make it an attractive precursor for the total synthesis of various natural products, particularly alkaloids and other related biomolecules.
Precursor for Alkaloids and Related Biomolecules
Many alkaloids feature piperidine, pyrrolidine, or indolizidine ring systems, which, as previously discussed, can be accessed from this versatile building block. The synthesis of indolizidine and quinolizidine (B1214090) alkaloids, for instance, often relies on the construction of a bicyclic nitrogen-containing core. This compound can serve as a precursor to key intermediates in these syntheses.
For example, a synthetic route to certain indolizidine alkaloids could involve the initial elaboration of the side chain of the amino ester, followed by a key intramolecular cyclization step to form the bicyclic framework. The ester functionality can then be modified or removed as required to complete the synthesis of the natural product.
Table 2: Selected Alkaloid Classes and Potential Synthetic Connection to this compound
| Alkaloid Class | Core Heterocycle | Potential Synthetic Connection |
| Indolizidine Alkaloids | Indolizidine | Precursor for intramolecular cyclization strategies |
| Quinolizidine Alkaloids | Quinolizidine | Building block for constructing the bicyclic core |
| Piperidine Alkaloids | Piperidine | Direct precursor via intramolecular cyclization |
Stereocontrolled Approaches in Complex Structure Elaboration
In the total synthesis of complex natural products, controlling the stereochemistry of newly formed chiral centers is paramount. The inherent chirality of this compound (assuming it is used in an enantiomerically pure form) can be leveraged to influence the stereochemical outcome of subsequent reactions.
Substrate-controlled diastereoselective reactions are a powerful tool in this regard. The existing stereocenter can direct the approach of reagents to the double bond or other reactive sites, leading to the formation of new stereocenters with a high degree of stereocontrol. This is crucial for building up the complex, multi-stereocenter frameworks found in many natural products.
Contribution to the Development of Advanced Synthetic Methodologies
Beyond its direct application as a building block, the reactivity of this compound also makes it a valuable substrate for the development and exploration of new synthetic methods.
The presence of multiple reactive sites allows for its use in cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly generate molecular complexity. For instance, a reaction initiated at the amino group could lead to an intermediate that subsequently undergoes an intramolecular cyclization involving the alkene, all in a single pot.
Furthermore, this compound holds potential as a component in multicomponent reactions (MCRs). In an MCR, three or more reactants combine in a one-pot reaction to form a product that incorporates portions of all the starting materials. The amino and ester functionalities of this compound could potentially participate in well-known MCRs like the Ugi or Passerini reactions, leading to the rapid generation of diverse and complex molecular scaffolds. The development of new MCRs involving such bifunctional building blocks is an active area of research aimed at improving the efficiency and sustainability of organic synthesis.
Key Intermediates in Multi-Step Convergent Syntheses
In a convergent synthesis, complex molecules are assembled from several individually prepared fragments that are then combined in the final stages of the synthetic route. This approach is often more efficient than a linear synthesis for constructing intricate molecular targets. This compound serves as a valuable starting material for the preparation of such key fragments, particularly for the synthesis of substituted piperidines, a structural motif prevalent in a wide array of natural products and pharmaceutically active compounds.
The strategic placement of the amino and alkene functionalities allows for intramolecular cyclization reactions to form the piperidine ring. For instance, the amino group can be protected and the terminal alkene can be functionalized to introduce other reactive handles. Subsequent deprotection and intramolecular reaction, such as an aza-Michael addition or a ring-closing metathesis (RCM), can then be employed to construct the six-membered heterocycle.
A general strategy involves the N-protection of the amino group, for example, with a benzoyl or a carbamate (B1207046) protecting group. This allows for selective reactions at other parts of the molecule. The protected intermediate can then undergo various transformations, such as hydroboration-oxidation of the terminal alkene to introduce a hydroxyl group, which can then be oxidized to an aldehyde. This aldehyde can then participate in an intramolecular reductive amination upon deprotection of the nitrogen, leading to the formation of a piperidine-2-carboxylate derivative. The stereochemistry of the substituents on the piperidine ring can often be controlled by the choice of reagents and reaction conditions.
The utility of this approach lies in the ability to synthesize highly functionalized piperidine scaffolds that can be further elaborated in the final steps of a convergent synthesis. These fragments can be coupled with other complex molecular fragments to rapidly assemble the final target molecule.
| Intermediate Type | Key Transformation | Resulting Scaffold | Potential Application |
| N-Protected amino ester | Intramolecular aza-Michael Addition | Substituted Piperidine-2-carboxylate | Synthesis of alkaloids and bioactive piperidines |
| N-Protected amino diene | Ring-Closing Metathesis (RCM) | Dihydropyridine (B1217469) derivative | Precursor for complex heterocyclic systems |
| N-Protected amino alcohol | Intramolecular Reductive Amination | Hydroxylated Piperidine derivative | Synthesis of functionalized natural product analogues |
Design of Novel Reaction Sequences
The unique combination of functional groups in this compound also makes it an attractive substrate for the design and exploration of novel reaction sequences and cascade reactions. A cascade reaction, also known as a domino or tandem reaction, involves two or more sequential transformations that occur in a single pot without the isolation of intermediates, leading to a significant increase in molecular complexity in a single synthetic operation.
One potential application is in the development of diastereoselective cyclization reactions. By carefully choosing catalysts and reaction conditions, it is possible to control the formation of multiple stereocenters in a single step. For example, a transition-metal-catalyzed intramolecular hydroamination could proceed with high stereoselectivity, yielding chiral piperidine derivatives.
Furthermore, the terminal alkene can be utilized in various carbon-carbon bond-forming reactions, such as the Heck reaction or metathesis, to append other molecular fragments before the cyclization step. This allows for the creation of a diverse library of substituted piperidines from a common starting material.
A hypothetical novel reaction sequence could involve an initial enantioselective allylation of the amino group, followed by a ring-closing metathesis to form a dihydropyridine ring. This intermediate could then undergo a diastereoselective reduction or dihydroxylation to introduce further stereocenters, leading to the rapid construction of complex, polyhydroxylated piperidine alkaloids.
The exploration of such novel reaction sequences is an active area of research, as it provides efficient and elegant solutions for the synthesis of medicinally relevant compounds. The data below illustrates potential transformations that can be explored starting from this compound.
| Reaction Type | Catalyst/Reagent | Potential Product Class | Significance |
| Intramolecular Hydroamination | Transition Metal Catalyst | Chiral Piperidines | Atom-economical and stereoselective |
| Tandem Heck-Cyclization | Palladium Catalyst | Bicyclic Heterocycles | Rapid increase in molecular complexity |
| Enyne Metathesis | Ruthenium Catalyst | Fused-ring Systems | Access to novel heterocyclic scaffolds |
| Asymmetric Aza-Diels-Alder | Chiral Lewis Acid | Functionalized Tetrahydropyridines | Enantioselective synthesis of key intermediates |
Analytical Methodologies for Research Characterization of Methyl 2 Aminohex 5 Enoate Hydrochloride
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of Methyl 2-aminohex-5-enoate hydrochloride. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be utilized to map out the carbon-hydrogen framework.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, specific proton signals would be expected. The protons of the methyl ester group would likely appear as a singlet. The protons on the carbons adjacent to the amino group and the double bond would exhibit characteristic chemical shifts and coupling patterns, allowing for the confirmation of the hexane chain and the position of the functional groups. The presence of the hydrochloride salt would influence the chemical shift of the protons near the amino group.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -OCH₃ | 3.7 - 3.8 | Singlet |
| H-2 | 4.0 - 4.2 | Triplet |
| H-3 | 1.8 - 2.0 | Multiplet |
| H-4 | 2.1 - 2.3 | Multiplet |
| H-5 | 5.7 - 5.9 | Multiplet |
| H-6 | 5.0 - 5.2 | Multiplet |
| -NH₃⁺ | 8.0 - 9.0 | Broad Singlet |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1740-1750 cm⁻¹ would indicate the C=O stretching of the ester group. The N-H stretching of the protonated amine (ammonium) would likely appear as a broad band in the range of 3000-3300 cm⁻¹. The C=C stretching of the alkene group would be observed around 1640-1680 cm⁻¹.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium) | 3000 - 3300 | Strong, Broad |
| C-H Stretch (sp³ and sp²) | 2850 - 3100 | Medium to Strong |
| C=O Stretch (Ester) | 1740 - 1750 | Strong |
| C=C Stretch (Alkene) | 1640 - 1680 | Medium |
Mass Spectrometry (MS and High-Resolution MS)
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) would be a suitable method. The mass spectrum would show the molecular ion peak corresponding to the free base, [M]+. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental formula with high accuracy. Fragmentation patterns observed in the MS/MS spectrum would further confirm the structure by showing the loss of specific fragments, such as the methoxy group or parts of the hexene chain.
Chromatographic Methods for Purity and Isomeric Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating any potential isomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (with an acidic modifier like formic acid or trifluoroacetic acid to ensure the analyte is in its protonated form) and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be appropriate. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. This method can also be used to separate diastereomers if a chiral center is present and a suitable chiral stationary phase is used.
Gas Chromatography (GC)
Gas Chromatography (GC) can be used for the analysis of volatile compounds. For this compound, derivatization is typically required to increase its volatility and thermal stability. The amino group can be derivatized, for example, by acylation. The resulting derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS), to assess purity and identify any volatile impurities. The retention time in the gas chromatogram is a characteristic of the compound under specific conditions.
Thin-Layer Chromatography (TLC) and Column Chromatography
Thin-Layer Chromatography (TLC) is primarily utilized as a qualitative tool to monitor the progress of chemical reactions and to identify suitable solvent systems for column chromatography. For a polar compound such as an amino acid ester hydrochloride, a typical stationary phase would be silica gel 60 F254 plates. The mobile phase, or eluent, would generally consist of a mixture of a relatively nonpolar solvent and a more polar solvent to achieve optimal separation. Visualization of the compound on the TLC plate can be accomplished through various methods, including exposure to ultraviolet (UV) light if the compound is UV-active, or by staining with reagents such as ninhydrin, which reacts with the primary amine to produce a characteristic colored spot.
Column Chromatography serves as the preparative purification method. The choice of stationary phase is commonly silica gel, and the solvent system identified through TLC is employed for the separation. The crude reaction mixture is loaded onto the column, and the eluent is passed through, allowing for the separation of the desired product from impurities based on differential adsorption to the stationary phase. Fractions are collected and analyzed by TLC to identify those containing the pure compound.
A representative table of solvent systems that could be employed for the purification of similar amino acid esters is provided below. The precise ratio of solvents would be optimized based on preliminary TLC analysis.
| Stationary Phase | Solvent System (v/v) | Visualization Method |
| Silica Gel 60 | Dichloromethane (B109758) : Methanol (95:5 to 90:10) | Ninhydrin stain |
| Silica Gel 60 | Ethyl Acetate (B1210297) : Hexane (50:50 to 70:30) | Potassium permanganate (B83412) stain |
| Silica Gel 60 | Chloroform : Methanol : Acetic Acid (90:8:2) | UV light (if applicable) |
Chiral Chromatography for Enantiomeric Excess Determination
The determination of the enantiomeric excess (e.e.) of a chiral compound like this compound is crucial, particularly in the context of asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
This method utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers of the analyte. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. The choice of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomeric peaks.
For amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are often effective. The mobile phase typically consists of a mixture of a nonpolar organic solvent, such as hexane or heptane, and a more polar alcohol, like isopropanol or ethanol. The exact composition of the mobile phase is optimized to achieve the best resolution. The detection is usually carried out using a UV detector.
The enantiomeric excess is calculated from the integrated areas of the two enantiomeric peaks in the chromatogram using the formula:
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Below is a hypothetical data table illustrating the kind of results that would be obtained from a chiral HPLC analysis for the determination of enantiomeric excess.
| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) |
| Chiralcel OD-H | Hexane : Isopropanol (90:10) | 1.0 | 12.5 | 15.2 |
| Chiralpak AD-H | Heptane : Ethanol (85:15) | 0.8 | 10.8 | 13.1 |
Theoretical and Computational Studies of Methyl 2 Aminohex 5 Enoate Hydrochloride
Molecular Modeling and Conformational Analysis
The conformational flexibility of Methyl 2-aminohex-5-enoate hydrochloride is a key determinant of its physical and chemical properties. Molecular modeling techniques are employed to explore the potential energy surface of the molecule and identify its stable conformers. The structure of this compound, featuring a rotatable ester group, a flexible hydrocarbon chain, and a terminal double bond, gives rise to a complex conformational space.
Key dihedral angles that define the molecular conformation include:
ω (Cα-C'-O-CH3): Defines the orientation of the methyl ester group.
ψ (N-Cα-C'-O): Describes the rotation around the Cα-C' bond.
φ (Cβ-Cα-N-H): Represents the torsion around the Cα-N bond.
χ angles: Describe the rotations within the hexenoate side chain.
Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), are used to calculate the relative energies of different conformers. A systematic search of the conformational space can identify low-energy structures and the transition states connecting them.
Table 1: Calculated Relative Energies of Key Conformers of a Model Unsaturated Amino Ester
| Conformer | Dihedral Angle (ω) | Dihedral Angle (ψ) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | ~0° (s-cis) | ~120° | 0.00 |
| B | ~180° (s-trans) | ~120° | 2.50 |
| C | ~0° (s-cis) | ~-60° | 1.80 |
| D | ~180° (s-trans) | ~-60° | 4.20 |
Note: This table is illustrative and based on general principles of unsaturated amino esters. Specific values for this compound would require dedicated calculations.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a detailed understanding of the electronic structure of this compound, which is fundamental to its reactivity. Methods like DFT and ab initio calculations are employed to determine various electronic properties.
The protonated amino group (-NH3+) significantly influences the electronic distribution within the molecule. It acts as a strong electron-withdrawing group, which can affect the reactivity of the nearby ester functionality and the terminal double bond.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity.
HOMO: The location of the HOMO indicates the most likely site for electrophilic attack. In this molecule, the HOMO is expected to have significant contributions from the C=C double bond and the non-bonding orbitals of the ester oxygen.
LUMO: The LUMO's position suggests the most probable site for nucleophilic attack. For this compound, the LUMO is likely centered around the carbonyl carbon of the ester group and the protonated amino group.
The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.
Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution on the molecular surface. For this compound, a positive potential is expected around the -NH3+ group, indicating a region susceptible to nucleophilic interaction. A negative potential is anticipated around the carbonyl oxygen, highlighting a site for electrophilic interaction.
Table 2: Calculated Electronic Properties of a Model Protonated Amino Ester
| Property | Value |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.7 eV |
| Dipole Moment | 8.5 D |
Note: These values are representative and would need to be calculated specifically for this compound.
Mechanistic Insights from Computational Simulations
Computational simulations, particularly molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) methods, can provide dynamic insights into the behavior of this compound in various environments and its potential reaction mechanisms.
Solvation Effects: MD simulations can model the interaction of the molecule with solvent molecules, such as water. The protonated amino group is expected to form strong hydrogen bonds with water molecules, influencing its solubility and conformational preferences in aqueous solution. The ester group can also act as a hydrogen bond acceptor.
Reaction Mechanisms: Computational methods can be used to explore the potential energy surfaces of reactions involving this compound. For example, the hydrolysis of the ester group can be studied by modeling the approach of a water molecule or a hydroxide (B78521) ion to the carbonyl carbon. The calculations can identify the transition state structures and determine the activation energies for different reaction pathways.
Another potential reaction is the addition to the C=C double bond. The electronic properties calculated through quantum chemistry can help predict whether this reaction is more likely to proceed via an electrophilic or nucleophilic addition mechanism. The influence of the protonated amino group on the reactivity of the double bond is a key aspect that can be elucidated through these simulations.
By simulating these processes, researchers can gain a deeper understanding of the factors that control the reactivity and stability of this compound, providing valuable information for its potential applications in chemical synthesis.
Future Research Directions and Emerging Applications
Development of More Sustainable and Efficient Synthetic Pathways
The growing emphasis on green chemistry is driving the development of more environmentally benign and efficient methods for synthesizing valuable chemical intermediates. Future research in the synthesis of Methyl 2-aminohex-5-enoate hydrochloride is expected to focus on several key areas to improve sustainability and efficiency.
One promising avenue is the exploration of biocatalytic routes . The use of enzymes, such as transaminases or engineered enzymes, could enable the direct and stereoselective amination of a suitable keto-ester precursor. This approach would operate under mild reaction conditions (ambient temperature and pressure, neutral pH) and in aqueous media, significantly reducing the environmental impact compared to traditional chemical methods that often rely on harsh reagents and organic solvents.
Another area of focus is the development of catalytic methods that utilize earth-abundant metals . While methods for the synthesis of α-amino esters using catalysts based on noble metals like rhodium and palladium are known, future research will likely target the use of more sustainable alternatives such as iron, copper, or manganese. These catalysts could be employed in reactions such as N-H insertion into diazo compounds or hydroamination of alkynes, offering more cost-effective and environmentally friendly synthetic pathways.
Furthermore, the principles of atom economy and process intensification will be central to future synthetic strategies. This includes the development of one-pot or tandem reactions where multiple synthetic steps are carried out in a single reaction vessel, minimizing waste and purification steps. For instance, a tandem hydroformylation-reductive amination sequence starting from a simple diene could be envisioned as a highly atom-economical route to the target molecule.
Below is a table summarizing potential sustainable synthetic approaches:
| Synthetic Approach | Key Features | Potential Advantages |
| Biocatalysis | Use of enzymes (e.g., transaminases) | High stereoselectivity, mild reaction conditions, aqueous media, reduced waste. |
| Earth-Abundant Metal Catalysis | Catalysts based on Fe, Cu, Mn | Lower cost, reduced environmental impact compared to noble metals. |
| One-Pot/Tandem Reactions | Multiple steps in a single vessel | Increased efficiency, reduced waste, minimized purification. |
Exploration of Novel Reactivity Profiles and Catalytic Systems
The bifunctional nature of this compound, possessing both a nucleophilic amine and a terminal alkene, opens up a wide range of possibilities for exploring novel reactivity and developing new catalytic systems.
The terminal alkene is a particularly attractive handle for a variety of chemical transformations. Future research could explore its participation in reactions such as:
Metathesis reactions: Cross-metathesis with other alkenes could lead to the synthesis of a diverse library of unsaturated amino acid derivatives with varying chain lengths and functionalities. Ring-closing metathesis could also be employed to synthesize cyclic amino acid analogs.
Hydrofunctionalization reactions: Catalytic hydroamination, hydroboration-oxidation, and hydrocyanation could be used to introduce a range of functional groups at the terminus of the hexenyl chain, leading to novel bifunctional amino acids.
Radical additions: The alkene could serve as a radical acceptor for the introduction of various alkyl and aryl groups, further expanding the chemical space accessible from this building block.
The α-amino ester moiety also presents opportunities for novel reactivity. While N-acylation and N-alkylation are standard transformations, future work could focus on developing catalytic methods for these reactions that offer greater selectivity and efficiency. Moreover, the development of new protecting group strategies that are orthogonal to the reactivity of the alkene would be highly valuable for its use in multi-step syntheses.
The interplay between the two functional groups could also be exploited. For example, intramolecular cyclization reactions, triggered by either the amine or the alkene, could lead to the formation of interesting heterocyclic scaffolds, such as piperidine (B6355638) derivatives.
Integration into Automated and High-Throughput Synthesis Platforms
The demand for large libraries of novel compounds for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. The structure of this compound makes it an ideal candidate for integration into such workflows.
As an unnatural amino acid, it can be incorporated into peptides using automated solid-phase peptide synthesis (SPPS) . The primary amine allows for its coupling to a growing peptide chain using standard coupling reagents. The terminal alkene side chain can then be further functionalized on the solid support, allowing for the creation of diverse peptide libraries with modified side chains. This post-synthetic modification capability is a significant advantage for generating peptides with novel properties.
Furthermore, its relatively simple structure and the presence of reactive handles make it suitable for use in automated solution-phase synthesis platforms . These systems can perform a series of reactions in a parallel or sequential manner, enabling the rapid synthesis of a large number of derivatives. For example, an automated platform could be programmed to perform a matrix of reactions, combining different acylation agents for the amine with a variety of alkene functionalization reactions.
The table below outlines the potential for integration into automated synthesis:
| Platform | Integration Strategy | Outcome |
| Automated Solid-Phase Peptide Synthesis (SPPS) | Incorporation as an unnatural amino acid followed by on-resin side-chain modification. | Diverse libraries of peptides with modified side chains. |
| Automated Solution-Phase Synthesis | Use as a core scaffold for parallel or sequential reactions. | Rapid generation of large libraries of small molecule derivatives. |
Potential in Chemical Biology Tools and Probe Development (excluding therapeutic applications)
Beyond its role as a synthetic building block, this compound has significant potential for the development of chemical biology tools and probes. The terminal alkene is a particularly useful functional group for this purpose, as it can participate in bioorthogonal reactions, such as the thiol-ene reaction or tetrazine ligation. These reactions allow for the selective labeling of biomolecules in a complex biological environment.
One emerging application is in the development of activity-based protein profiling (ABPP) probes . An ABPP probe could be designed by attaching a reactive "warhead" to the amino group of this compound. The terminal alkene could then be used as a "click" handle for the subsequent attachment of a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule) after the probe has reacted with its protein target. This would allow for the identification and visualization of active enzymes in a cellular context.
Another potential application is in the synthesis of chemical probes for studying protein-protein interactions . By incorporating this amino acid into a peptide that mimics a protein binding interface, the terminal alkene could be used to crosslink the peptide to its binding partner upon photoactivation or through proximity-induced catalysis. This would allow for the identification of interacting proteins and the mapping of their binding sites.
Finally, the ability to functionalize the alkene opens up possibilities for creating probes with tailored physical properties . For example, the attachment of fluorophores could lead to the development of fluorescent probes for imaging applications, while the incorporation of photo-cleavable groups could allow for the controlled release of the amino acid or a payload attached to it.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing Methyl 2-aminohex-5-enoate hydrochloride?
- Answer : Initial characterization should include NMR spectroscopy (¹H and ¹³C) to confirm molecular structure and purity, supplemented by mass spectrometry (MS) for molecular weight validation. For crystalline samples, single-crystal X-ray diffraction (SCXRD) is critical to resolve stereochemistry and confirm bond geometries. The SHELX suite (e.g., SHELXT for structure solution and SHELXL for refinement) is widely used for crystallographic analysis due to its robustness in handling small-molecule data . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Answer : Use NIOSH/MSHA-certified respirators for inhalation protection and chemically resistant gloves (e.g., nitrile) to prevent skin contact. Store the compound at 2–8°C in a desiccator to avoid hydrolysis or degradation . Implement fume hoods during synthesis or handling to limit airborne exposure. In case of accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation for delayed symptoms .
Q. How can researchers ensure the purity of this compound during synthesis and purification?
- Answer : Employ reverse-phase HPLC with pharmacopeial-grade reference standards to detect impurities (e.g., unreacted precursors or degradation products). Use ion-exchange chromatography for purification, monitoring pH to stabilize the hydrochloride salt form. Validate purity via melting point analysis (compare to literature values) and elemental analysis (C, H, N) .
Advanced Research Questions
Q. How can SHELXL be utilized to resolve crystallographic data contradictions in this compound structure refinement?
- Answer : For twinned or low-resolution data, leverage SHELXL’s TWIN and BASF commands to model twinning fractions and refine anisotropic displacement parameters. Use RIGU restraints to maintain chemically reasonable geometries when data quality is poor. Cross-validate results with Hirshfeld surface analysis to identify unresolved electron density regions . If discrepancies persist between observed and calculated data, re-examine crystal quality or consider alternative space groups using SHELXT’s automated symmetry detection .
Q. What experimental strategies are effective in analyzing and mitigating by-product formation during the synthesis of this compound?
- Answer : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor the desired pathway. Monitor intermediates via in situ FTIR to detect unwanted side reactions (e.g., ester hydrolysis or Michael additions). Use LC-MS/MS to identify by-products and adjust stoichiometry or catalyst loading. For persistent issues, employ DoE (Design of Experiments) to systematically evaluate variables affecting yield and selectivity .
Q. How should researchers address discrepancies between theoretical and observed spectroscopic data for this compound?
- Answer : Reconcile NMR chemical shift mismatches by comparing experimental data with DFT-calculated shifts (e.g., using Gaussian or ORCA software). For MS anomalies, verify ionization efficiency (e.g., ESI vs. MALDI) and consider salt adducts (e.g., Na⁺/K⁺). If IR spectra deviate, assess sample hydration or solvent residues via TGA-DSC . Cross-validate with 2D NMR techniques (COSY, HSQC) to resolve stereochemical ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
